7-methyl-4-oxo-1-(2-oxo-2-(p-tolylamino)ethyl)-N-phenyl-1,4-dihydro-1,8-naphthyridine-3-carboxamide
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Description
7-methyl-4-oxo-1-(2-oxo-2-(p-tolylamino)ethyl)-N-phenyl-1,4-dihydro-1,8-naphthyridine-3-carboxamide is a useful research compound. Its molecular formula is C25H22N4O3 and its molecular weight is 426.476. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Properties
7-Methyl-4-oxo-1-(2-oxo-2-(p-tolylamino)ethyl)-N-phenyl-1,4-dihydro-1,8-naphthyridine-3-carboxamide and its derivatives exhibit significant antimicrobial properties. For instance, compounds with a similar structure have been synthesized and shown to have notable antimicrobial effects against various pathogens. These compounds, including some chiral linear carboxamides with incorporated peptide linkage, have been tested for their antimicrobial properties, indicating their potential in addressing bacterial infections (Khalifa, Amr, Al-Omar, & Nossier, 2016).
Cytotoxic Activity
Compounds related to this compound have been found to exhibit cytotoxic activity, particularly against cancer cells. Studies on carboxamide derivatives of benzo[b][1,6]naphthyridin-(5H)ones have demonstrated potent cytotoxicity against murine leukemia and Lewis lung carcinoma, showcasing their potential as antitumor agents (Deady, Rogers, Zhuang, Baguley, & Denny, 2005).
Synthesis and Structural Analysis
The synthesis and structural analysis of compounds similar to this compound have been a focus of various studies. These studies provide insights into the chemical properties and potential modifications that can enhance the efficacy of these compounds in therapeutic applications. For example, the synthesis of thio- and furan-fused heterocycles starting from acid derivatives shows the versatility in synthesizing structurally varied compounds with potential therapeutic applications (Ergun, Dengiz, Ozer, Şahin, & Balcı, 2014).
Potential in Cancer Treatment
Several studies have highlighted the potential of compounds related to this compound in cancer treatment. Their ability to inhibit cancer cell growth and induce cytotoxicity makes them promising candidates for further investigation in the field of oncology. The detailed examination of their structure-activity relationships helps in understanding how modifications in their chemical structure can influence their therapeutic efficacy (Tsuzuki, Tomita, Shibamori, Sato, Kashimoto, & Chiba, 2004).
properties
IUPAC Name |
7-methyl-1-[2-(4-methylanilino)-2-oxoethyl]-4-oxo-N-phenyl-1,8-naphthyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N4O3/c1-16-8-11-19(12-9-16)27-22(30)15-29-14-21(25(32)28-18-6-4-3-5-7-18)23(31)20-13-10-17(2)26-24(20)29/h3-14H,15H2,1-2H3,(H,27,30)(H,28,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOWHCAQWCUDHHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CN2C=C(C(=O)C3=C2N=C(C=C3)C)C(=O)NC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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